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Compound of Interest

Compound Name: 4-Amino-3-methoxyphenol

Cat. No.: B112844

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Amino-3-methoxyphenol is a valuable and versatile building block in organic
synthesis, serving as a key intermediate in the preparation of a wide array of complex
molecules, including pharmaceuticals, dyes, and other specialty chemicals. Its unique
trifunctional nature, possessing amino, hydroxyl, and methoxy groups on an aromatic ring,
allows for diverse chemical transformations and the construction of intricate molecular
architectures. This guide provides a comprehensive overview of the synthesis, properties, and
synthetic applications of 4-amino-3-methoxyphenol, with a focus on its utility in drug
discovery and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 4-amino-3-
methoxyphenol is essential for its effective application in organic synthesis. The key data for
this compound are summarized in the table below.
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Property Value Reference
Molecular Formula C7HsNO2 [1]
Molecular Weight 139.15 g/mol [1]
CAS Number 61638-01-5 [1]
Appearance Brown or grey solid
Melting Point 168-170 °C [2]
Boiling Point 315.892 °C at 760 mmHg [3]
Density 1.219 g/cm3 [3]
Soluble in polar organic
Solubility solvents, slightly soluble in
water.
pKa Not readily available
LogP 1.56420 [3]

Spectroscopic Data:

'H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons,

the methoxy group, and the amino and hydroxyl protons. The exact chemical shifts and

coupling constants can vary depending on the solvent used.

13C NMR: The carbon NMR spectrum displays distinct signals for the seven carbon atoms in

the molecule, with the chemical shifts influenced by the attached functional groups.

FT-IR: The infrared spectrum exhibits characteristic absorption bands corresponding to the

O-H, N-H, C-0, and C-N stretching vibrations, as well as aromatic C-H and C=C vibrations.

Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the

molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of 4-Amino-3-methoxyphenol
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A common and well-documented method for the synthesis of 4-amino-3-methoxyphenol
involves a multi-step process starting from sulfanilic acid and 3-methoxyphenol.[2]

Experimental Protocol:

Step 1: Diazotization of Sulfanilic Acid

Dissolve sulfanilic acid (43.3 g) and anhydrous sodium carbonate (13.25 g) in water (250
ml).

Cool the solution to 15 °C.

Add a solution of sodium nitrite (18.5 g) in water (100 ml).

Immediately pour the mixture onto a mixture of ice (300 ml) and hydrochloric acid (54 ml).

Stir the resulting suspension at 0 °C for 20 minutes to form the diazonium salt.
Step 2: Azo Coupling

e Prepare a cooled solution of 3-methoxyphenol (31 g) and sodium hydroxide (55 g) in water
(300 ml).

e Add the diazonium salt suspension from Step 1 to this solution.
« Stir the resulting deep red solution for 1 hour.

Step 3: Reduction

e Heat the red solution to 70 °C.

e Add sodium dithionite portionwise until the color is discharged.
e Upon cooling, crystals of 4-amino-3-methoxyphenol will form.
Step 4: Isolation and Purification

 Filter the crystals.
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e Wash the crystals with water.
e Dry the crystals to obtain 4-amino-3-methoxyphenol.
Yield: 23 g (66%) Melting Point: 168-170 °C[2]

Synthesis Workflow:
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Caption: Synthesis of 4-Amino-3-methoxyphenol.

Applications in Organic Synthesis
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4-Amino-3-methoxyphenol serves as a versatile precursor for the synthesis of various
heterocyclic compounds and other complex organic molecules. Its functional groups can be
selectively manipulated to achieve a wide range of chemical transformations.

Synthesis of Benzoxazoles

Benzoxazoles are an important class of heterocyclic compounds with diverse biological
activities. 4-Amino-3-methoxyphenol can be utilized as a key starting material for the
synthesis of substituted benzoxazoles through condensation reactions with various
electrophiles.

General Experimental Protocol for Benzoxazole Synthesis:

e In a round-bottom flask, dissolve 4-amino-3-methoxyphenol (1 equivalent) in a suitable
solvent (e.g., ethanol, acetic acid).

e Add a condensing agent (e.g., polyphosphoric acid) or a catalyst.
o Add the appropriate carboxylic acid, aldehyde, or other electrophile (1-1.2 equivalents).

o Reflux the reaction mixture for several hours, monitoring the progress by thin-layer
chromatography (TLC).

o After completion, cool the reaction mixture and pour it into ice water.

o Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the product.
 Filter, wash, and dry the crude product.

» Purify the product by recrystallization or column chromatography.

Reaction Workflow:
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Caption: General synthesis of benzoxazole derivatives.

Synthesis of Phenoxazines

Phenoxazines are another class of heterocyclic compounds with significant applications in
materials science and medicinal chemistry. 4-Amino-3-methoxyphenol can undergo oxidative
cyclization reactions to form phenoxazine derivatives.

General Experimental Protocol for Phenoxazine Synthesis:

e Dissolve 4-amino-3-methoxyphenol (1 equivalent) and a suitable coupling partner (e.g.,
another o-aminophenol or a catechol derivative) in a solvent like ethanol.

e Add an oxidizing agent (e.g., ferric chloride, potassium ferricyanide) or a catalyst.
o Heat the reaction mixture under reflux for a specified period.

» Monitor the reaction progress using TLC.

» Upon completion, cool the mixture and isolate the crude product by filtration.

o Purify the phenoxazine derivative by recrystallization or column chromatography.

Reaction Workflow:
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Caption: General synthesis of phenoxazine derivatives.

Role in Drug Discovery and Development

The structural features of 4-amino-3-methoxyphenol make it an attractive scaffold for the
development of novel therapeutic agents. Its derivatives have been explored for various
biological activities, including antimicrobial and anticancer properties.

Antimicrobial Agents

Derivatives of 4-amino-3-methoxyphenol have shown promise as antimicrobial agents. The
introduction of different substituents on the aromatic ring or modification of the amino and
hydroxyl groups can lead to compounds with enhanced activity against a range of bacteria and
fungi.

Kinase Inhibitors and Signaling Pathways

The development of kinase inhibitors is a major focus in cancer therapy. Certain derivatives of
4-amino-3-methoxyphenol have been investigated as potential inhibitors of protein kinases,
which are key regulators of cellular signaling pathways. For instance, compounds derived from
this scaffold may target signaling pathways such as the PISK/Akt/mTOR and EGFR pathways,
which are often dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell growth, proliferation, and
survival. Inhibitors targeting components of this pathway are of significant interest in oncology.
The 4-amino-3-methoxyphenol core can be incorporated into molecules designed to bind to
the ATP-binding site of kinases within this pathway.
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EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is another important
target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell
growth. Small molecules that inhibit EGFR signaling have been successfully developed as
cancer drugs, and 4-amino-3-methoxyphenol can serve as a starting point for the synthesis of
novel EGFR inhibitors.

Signaling Pathway Inhibition Logic:

4-Amino-3-methoxyphenol
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Caption: Inhibition of kinase signaling pathways.

Conclusion

4-Amino-3-methoxyphenol is a highly functionalized and synthetically versatile building block
with significant potential in organic synthesis, particularly in the development of new
therapeutic agents. Its accessibility and the diverse reactivity of its functional groups allow for
the construction of a wide range of complex molecular structures, including important
heterocyclic scaffolds. Further exploration of its synthetic utility is likely to lead to the discovery
of novel compounds with valuable biological and material properties. This guide provides a
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foundational understanding for researchers and scientists looking to leverage the unique
chemical attributes of 4-amino-3-methoxyphenol in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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